4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole
Description
Properties
IUPAC Name |
4,7-dimethyl-2-piperazin-1-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-9-3-4-10(2)12-11(9)15-13(17-12)16-7-5-14-6-8-16/h3-4,14H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIJCHBCZKUNLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Bromoacetyl Benzothiazole Intermediate
A key intermediate in the preparation is 1-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-bromoethanone , synthesized by acylation of the benzothiazole with bromoacetyl bromide in the presence of a base such as triethylamine.
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- Mix 4,7-dimethyl-1,3-benzothiazole with triethylamine in an aprotic solvent like dichloromethane at 0 °C.
- Add bromoacetyl bromide dropwise while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Isolate the solid intermediate by filtration and recrystallization.
Nucleophilic Substitution with Piperazine
The bromoacetyl intermediate undergoes nucleophilic substitution with piperazine to afford the target compound.
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- React the bromoacetyl benzothiazole intermediate with piperazine in a suitable solvent such as N,N-dimethylformamide (DMF).
- Add a base like triethylamine to catalyze the substitution.
- Stir the mixture at elevated temperatures (e.g., reflux at 80–120 °C) for several hours.
- Upon completion, cool the reaction and precipitate the product by adding water or ice.
- Filter and dry the product under vacuum.
Alternative Synthetic Routes and Modifications
Click Chemistry Approach for Benzothiazole-Piperazine Conjugates
A novel approach involves the synthesis of benzothiazole-piperazine conjugates via 1,3-dipolar cycloaddition ("click chemistry") using azide-alkyne cycloaddition.
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- Preparation of azido-substituted benzothiazole-piperazine intermediate by treating the bromoacetyl derivative with sodium azide.
- Cycloaddition with functionalized alkynes in the presence of Cu(I) catalyst to form triazole-linked conjugates.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Acylation | 4,7-Dimethyl-1,3-benzothiazole, bromoacetyl bromide, triethylamine, DCM, 0 °C to RT | 80–90 | Formation of bromoacetyl intermediate |
| 2 | Nucleophilic substitution | Piperazine, DMF, triethylamine, reflux 80–120 °C | 70–90 | Substitution to form piperazinyl derivative |
| 3 | Azidation and Click Cycloaddition | Sodium azide, acetone-water, Cu(I) catalyst, alkynes, 80 °C, 3–8 h | 80–95 | Alternative route forming triazole hybrids |
Research Findings and Analytical Data
-
- High yields (70–95%) reported across methods.
- Purification by recrystallization or chromatography yields analytically pure compounds.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine moiety allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Biological Activities
The compound exhibits notable biological activities , which are primarily explored in the following areas:
- Anticancer Activity :
- Antimicrobial Properties :
- Antitubercular Activity :
Case Study 1: Anticancer Screening
In one study, a library of benzothiazole-piperazine conjugates was synthesized and screened for anticancer activity against multiple cell lines. The results indicated that compounds similar to this compound exhibited significant antiproliferative effects, leading researchers to explore structure-activity relationships further .
Case Study 2: Antimicrobial Evaluation
Another study evaluated the antimicrobial efficacy of various benzothiazole derivatives against common pathogens. The results showed that this compound had comparable or superior activity against resistant strains of bacteria like Staphylococcus aureus and Pseudomonas aeruginosa .
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Structural and Substitutional Differences
The table below compares 4,7-dimethyl-2-piperazin-1-yl-1,3-benzothiazole with key analogs:
Physicochemical and Electronic Properties
Biological Activity
4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole is a compound of interest due to its potential biological activities. Benzothiazole derivatives have been widely studied for their pharmacological properties, including anticancer, antimicrobial, and antifungal activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its therapeutic potential.
Chemical Structure and Properties
The compound features a benzothiazole core substituted with a piperazine ring and two methyl groups at the 4 and 7 positions. This structural arrangement is crucial for its biological activity, influencing interactions with biological targets.
Anticancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | MCF-7 | 5.6 | Moderate antiproliferative |
| Compound B | MDA-MB-231 | 3.2 | High antiproliferative |
| Compound C | A549 (Lung Cancer) | 4.8 | Significant growth inhibition |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest.
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been documented. Studies have shown that these compounds possess activity against a range of bacteria and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 12.5 | Effective |
| Escherichia coli | 25 | Moderate |
| Candida albicans | 15 | Significant |
The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit key enzymes involved in disease processes. For example:
| Enzyme | Inhibition (%) | Concentration (µM) |
|---|---|---|
| Xanthine oxidase | 75 | 10 |
| DNA gyrase | 60 | 5 |
These results indicate the compound's potential as a therapeutic agent in conditions where these enzymes play a critical role.
Study on Anticancer Efficacy
A study conducted on the efficacy of various benzothiazole derivatives, including this compound, demonstrated significant cytotoxic effects in vitro. The research utilized MTT assays to assess cell viability across different concentrations and time points. Results indicated that higher concentrations led to increased apoptosis in breast cancer cell lines.
Antimicrobial Screening
In another study focusing on antimicrobial activity, the compound was tested against antibiotic-resistant strains of bacteria. The results showed that it could inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) effectively at low concentrations.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 4,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole with high purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a halogenated benzothiazole precursor with piperazine. For example, 3-chloro-1,2-benzisothiazole reacts with piperazine in ethanol at 80°C for 36 hours, yielding 85% of the target product after recrystallization . Key parameters include solvent choice (ethanol for solubility and reactivity), temperature control, and stoichiometric excess of piperazine to minimize side reactions. Purity is confirmed via melting point analysis (215–217°C) and spectral characterization (¹H/¹³C NMR, IR) .
Q. How should researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and piperazine NH signals (broad singlet near δ 1.5 ppm) .
- ¹³C NMR : Confirm the benzothiazole core (C=S at ~165 ppm) and piperazine carbons (45–55 ppm) .
- Mass spectrometry : Molecular ion peak ([M+H]⁺ at m/z 261.1) and fragmentation patterns validate the structure .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodological Answer :
- Enzyme inhibition : Test against AST/ALT enzymes using human serum from disease models (e.g., myocardial infarction). Compounds with benzothiazole-pyrazole hybrids show inhibitory activity (IC₅₀ values < 50 µM) .
- Cytotoxicity screening : Use SRB assays on cancer cell lines (e.g., MCF-7, HEPG-2). Maintain cell viability controls with DMSO (<0.5% v/v) and reference compounds like CHS-828 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer : Systematically modify substituents and evaluate effects:
- Piperazine moiety : Replace with diazepane or morpholine to assess binding affinity changes. Piperazine derivatives exhibit superior adenosine A2A receptor inverse agonism (Ki < 100 nM) .
- Methyl groups : Compare 4,7-dimethyl vs. 5,6-dinitro analogs to study steric/electronic impacts on solubility and target engagement .
- Biological validation : Use competitive binding assays (e.g., cAMP modulation in HEK293 cells) .
Q. What strategies resolve contradictions in biological data across studies?
- Methodological Answer :
- Dose-response consistency : Replicate assays at multiple concentrations (e.g., 1–100 µM) to confirm trends .
- Cell line specificity : Compare activity across diverse cancer models (e.g., gastric NUGC vs. liver HA22T) to identify tissue-dependent effects .
- Enzyme source standardization : Use recombinant enzymes (e.g., human AST/ALT isoforms) to minimize variability from serum samples .
Q. How can computational modeling predict the binding mode of this compound to therapeutic targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate interactions with targets like DPP-IV or adenosine receptors. Align the benzothiazole core in hydrophobic pockets and piperazine for hydrogen bonding .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
Q. What experimental approaches assess the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADME profiling :
- Absorption : Caco-2 monolayer permeability assay (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .
- Metabolic stability : Incubate with liver microsomes (human or rat) and monitor parent compound depletion via LC-MS .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction (<5% suggests high tissue distribution) .
Methodological Notes
- Synthetic Optimization : For scale-up, replace ethanol with acetonitrile to reduce reaction time while maintaining yield .
- Data Interpretation : Cross-validate spectral data with computational tools (e.g., ACD/Labs Percepta for NMR prediction) to avoid misassignments .
- Biological Replicates : Include triplicate measurements in enzyme assays and use ANOVA for statistical significance (p < 0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
